molecular formula C9H14N2 B1612994 N-Ethyl-4-aminobenzylamine CAS No. 1019115-71-9

N-Ethyl-4-aminobenzylamine

Cat. No.: B1612994
CAS No.: 1019115-71-9
M. Wt: 150.22 g/mol
InChI Key: RBBFEQBVGNFDCI-UHFFFAOYSA-N
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Description

Contextualizing Benzylamine (B48309) and Ethylamine (B1201723) Scaffolds in Organic Synthesis and Medicinal Chemistry

The benzylamine and ethylamine moieties are fundamental scaffolds in the realms of organic synthesis and medicinal chemistry. Benzylamine, consisting of a benzyl (B1604629) group attached to an amine, serves as a crucial precursor in the industrial production of numerous pharmaceuticals and is a common intermediate in organic reactions. wikipedia.org It can act as a masked source of ammonia (B1221849), and its derivatives are integral to the synthesis of compounds like isoquinolines. wikipedia.org

Similarly, the ethylamine scaffold is a key structural element in a multitude of bioactive molecules. acs.orgresearchgate.net Its presence is notable in various classes of therapeutic agents, including norepinephrine (B1679862) reuptake inhibitors, which are vital in the treatment of depression and other neurological disorders. acs.orgresearchgate.net The exploration of ethylamine derivatives has led to the discovery of potent and selective drug candidates. acs.orgresearchgate.net The 2-phenethylamine framework, a related structure, is found in a wide range of ligands for various biological targets, including adenosine (B11128) and adrenergic receptors. mdpi.com

Overview of Primary Amino-Functionalized Benzene (B151609) Derivatives as Versatile Building Blocks

Benzene derivatives functionalized with primary amino groups are foundational building blocks in organic chemistry. fiveable.me Aniline (B41778), the simplest of these, is a cornerstone for the synthesis of dyes, polymers, and pharmaceuticals. fiveable.me The amino group on the benzene ring significantly influences the molecule's reactivity, directing further substitutions and enabling a wide range of chemical transformations. fiveable.me

These amino-functionalized benzenes are used to construct complex molecular architectures, including covalent organic frameworks (COFs), which are porous crystalline polymers with applications in gas storage and separation. google.comacs.org The ability of the primary amine to participate in reactions like imine formation and N-alkylation makes these compounds highly valuable in creating diverse and functionally rich molecules. scirp.orgnih.gov For instance, 4-aminobenzylamine (B48907) is utilized in the synthesis of Schiff bases, which can act as ligands for metal complexes with potential antimicrobial activity. evitachem.com

Historical Development and Emerging Research Trajectories for N-Ethyl-4-aminobenzylamine and Analogs

The study of N-substituted benzylamines has a long history, with early research focusing on their fundamental reactions and properties. acs.org The development of synthetic methodologies, such as reductive amination and catalytic hydrogenation, has enabled the efficient production of a wide variety of benzylamine derivatives. researchgate.netgoogle.com A key advancement in this area is the ability to perform chemoselective reductions, allowing for the synthesis of specific isomers and functionalized analogs. chemicalbook.com

Current research on this compound and its analogs is expanding into several exciting areas. In materials science, there is growing interest in using such molecules as monomers for the synthesis of novel conducting polymers. researchgate.net In medicinal chemistry, the focus is on designing and synthesizing new derivatives with potential therapeutic applications. For example, substituted benzylamines have been investigated as inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase, which is a target for prostate cancer therapy. mdpi.com The synthesis of triazole analogues of aminobenzylamines has also been explored for their potential in creating 8-azapurines, a class of compounds with biological significance. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(ethylaminomethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6,11H,2,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBFEQBVGNFDCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622314
Record name 4-[(Ethylamino)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019115-71-9
Record name 4-[(Ethylamino)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N Ethyl 4 Aminobenzylamine

Strategies for the Direct N-Alkylation of 4-Aminobenzylamine (B48907) to N-Ethyl-4-aminobenzylamine

The direct N-ethylation of 4-aminobenzylamine presents a synthetic challenge due to the presence of two nucleophilic amino groups: a primary aliphatic amine and a primary aromatic amine. The aliphatic amine is generally more nucleophilic, but achieving selective mono-ethylation without significant formation of diethylated or quaternary ammonium (B1175870) salt byproducts requires careful control of reaction conditions and reagent selection. masterorganicchemistry.com

Investigation of Reductive Amination Protocols for N-Ethylation

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. libretexts.org In the context of synthesizing this compound, this would involve the reaction of 4-aminobenzylamine with acetaldehyde (B116499) in the presence of a suitable reducing agent.

The reaction proceeds in two main steps: the initial formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine. libretexts.org A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH4) and its derivatives, such as sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), being common choices in the laboratory. libretexts.orgredalyc.org

Key to the success of this method is the chemoselective reduction of the imine in the presence of the starting aldehyde. Sodium cyanoborohydride is particularly effective in this regard as it is a milder reducing agent that preferentially reduces the protonated imine. The reaction is typically carried out at a slightly acidic pH to facilitate imine formation without significantly reducing the aldehyde.

Table 1: Reductive Amination Conditions for Amine Synthesis

Reducing Agent System Substrates Solvent Conditions Yield Reference
NaBH4/DOWEX(R)50WX8 Various aldehydes and anilines THF Room temperature, 20-45 min 88-93% redalyc.org
NaBH3CN Benzaldehyde and ethylamine (B1201723) - pH 6 -

Evaluation of Alkylation Reactions Utilizing Ethyl Halides and Sulfonates

Direct alkylation of 4-aminobenzylamine with ethyl halides (e.g., ethyl bromide or ethyl iodide) or ethyl sulfonates (e.g., diethyl sulfate) is another potential route. wikipedia.org However, this method is often plagued by a lack of selectivity. The initial product, this compound, is itself a nucleophile and can react further with the ethylating agent to form N,N-diethyl-4-aminobenzylamine and subsequently a quaternary ammonium salt. masterorganicchemistry.comwikipedia.org

This overalkylation is a common problem in amine alkylation because the product amine is often more nucleophilic than the starting amine. masterorganicchemistry.com To favor mono-alkylation, a large excess of the starting amine can be used, but this can be impractical and economically unfeasible, especially with valuable starting materials. masterorganicchemistry.com

Table 2: Challenges in Direct Alkylation of Amines

Issue Description Consequence
Overalkylation The product amine is more nucleophilic than the starting amine and reacts further with the alkylating agent. Formation of a mixture of primary, secondary, tertiary, and quaternary amines, leading to low yields of the desired product. masterorganicchemistry.comwikipedia.org

Exploration of Alternative N-Functionalization Techniques for Selective N-Ethylation

To overcome the challenges of direct alkylation, alternative methods for selective N-functionalization have been developed. These often involve multi-step procedures but offer greater control and higher yields of the desired mono-alkylated product.

One such strategy is the Gabriel synthesis , which is a classic method for preparing primary amines but can be adapted. libretexts.org This would involve first protecting the aromatic amino group of 4-aminobenzylamine, followed by reaction with phthalimide, N-ethylation, and subsequent deprotection.

Another approach involves the use of protecting groups . The more reactive aliphatic amine could be selectively protected, followed by ethylation of the aromatic amine, and then deprotection. However, selective protection of one primary amine in the presence of another can be challenging.

More modern approaches focus on catalytic methods. Hydrogen borrowing catalysis using transition metal catalysts (e.g., iridium, rhodium, palladium) offers a greener alternative to traditional alkylation methods that use stoichiometric alkylating agents. manchester.ac.uk In this process, an alcohol (in this case, ethanol) is temporarily oxidized to an aldehyde in situ, which then undergoes reductive amination with the amine. manchester.ac.uk

Precursor Synthesis Routes to 4-Aminobenzylamine

The availability of the starting material, 4-aminobenzylamine, is crucial for the synthesis of its N-ethylated derivative. Several synthetic routes to 4-aminobenzylamine have been reported, primarily involving the reduction of corresponding nitro or cyano compounds.

Catalytic Reduction Approaches for Nitrobenzaldehyde Derivatives

A common and industrially viable method for the synthesis of 4-aminobenzylamine is the catalytic reduction of 4-nitrobenzaldehyde. evitachem.comgoogle.com This process typically involves the simultaneous reduction of the nitro group to an amino group and the reductive amination of the aldehyde functionality in the presence of ammonia (B1221849).

A patented process describes the catalytic reduction of m- or p-nitrobenzaldehyde and ammonia in the presence of a reducing catalyst, such as Raney nickel or Raney cobalt, in an organic solvent like a lower aliphatic alcohol. google.com The reaction is carried out at elevated temperatures (60° to 120° C) and pressures, with liquid ammonia being preferable and used in a molar excess. google.com This one-pot process can achieve high yields of the corresponding aminobenzylamine. For instance, the reduction of p-nitrobenzaldehyde under these conditions has been reported to yield p-aminobenzylamine with a purity of 99.91% and a yield of 90.0%. google.com

Table 3: Catalytic Reduction of 4-Nitrobenzaldehyde

Catalyst Solvent Reagents Temperature Pressure Yield Reference
Raney Nickel or Raney Cobalt Aliphatic lower alcohol Liquid Ammonia (7-15 mol excess) 60-120 °C High 90.0% google.com

High-Pressure Catalytic Reduction of Benzonitrile Derivatives

An alternative route to 4-aminobenzylamine involves the reduction of 4-cyanobenzylamine or 4-aminobenzonitrile. google.comambeed.com The reduction of the nitrile group to a primary amine can be achieved using various reducing agents.

High-pressure catalytic hydrogenation using catalysts like Raney nickel is a known method for the reduction of nitriles. google.com For example, m-nitrobenzonitrile has been reduced to m-aminobenzylamine in 49% yield using this approach. google.com

Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of converting nitriles to primary amines and is a common laboratory method. libretexts.org The reduction of p-aminobenzonitrile with LiAlH4 has been reported to yield p-aminobenzylamine, albeit in a modest yield of 37%. google.com

Table 4: Reduction of Benzonitrile Derivatives to 4-Aminobenzylamine

Starting Material Reducing Agent/Catalyst Yield Reference
m-Nitrobenzonitrile Raney Nickel (High Pressure) 49% google.com

Chemoselective Functionalization Studies Involving this compound

The differential reactivity of the two amino groups in this compound—the ethylamino group attached to the benzylic carbon and the amino group on the aromatic ring—forms the basis for its chemoselective functionalization. This selectivity is crucial for the synthesis of complex molecules where specific modifications at either the aliphatic or aromatic amine are desired.

Differentiating Reactivity of Aliphatic Primary Amine versus Aromatic Amine Moieties

The fundamental difference in reactivity between the aliphatic and aromatic amine groups in this compound stems from the electronic properties of these moieties. Aliphatic amines are generally more basic and more nucleophilic than aromatic amines. This is because the lone pair of electrons on the nitrogen atom of an aliphatic amine is localized and readily available for donation to an electrophile. In contrast, the lone pair on the nitrogen of an aromatic amine is delocalized into the π-system of the benzene (B151609) ring through resonance, which reduces its availability and, consequently, its basicity and nucleophilicity.

This inherent difference in reactivity allows for selective reactions. Under carefully controlled conditions, an electrophile will preferentially react with the more nucleophilic aliphatic amine. For instance, in acylation or alkylation reactions, the ethylamino group is expected to be the primary site of reaction. However, the reaction conditions, including the nature of the solvent, temperature, and the specific reagents used, can influence this selectivity.

Directed N-Acylation and N-Alkylation for Diversified Derivatization

The ability to selectively acylate or alkylate one of the amino groups in the presence of the other is a key strategy for the derivatization of this compound and related compounds.

N-Acylation:

Research on the N-chloroacetylation of 4-aminobenzylamine has shown that in the absence of a catalyst, both the aniline (B41778) and benzylamine (B48309) moieties are acylated. However, the introduction of ferric chloride (FeCl₃) as a catalyst can suppress the reactivity of the benzylamine moiety, leading to the selective N-chloroacetylation of the aniline group. tandfonline.com This demonstrates that catalytic systems can be employed to direct acylation to the less reactive aromatic amine.

In a study on the selective N-acylation of 2-aminobenzylamine derivatives, it was found that treatment with acid anhydrides resulted in excellent yields of the N-acylated product at the benzylic amine. beilstein-journals.org Replacing anhydrides with more reactive acyl chlorides sometimes led to the formation of small amounts of the N,N'-diacylated product. beilstein-journals.org This suggests that the choice of acylating agent is critical in controlling the selectivity.

N-Alkylation:

The selective mono-N-alkylation of primary amines in the presence of other nucleophilic groups is a significant challenge in organic synthesis. The use of cesium carbonate (Cs₂CO₃) has been shown to be highly effective in promoting the selective mono-N-alkylation of primary benzylamines and anilines with a variety of alkyl halides, minimizing the common side reaction of dialkylation. researchgate.net This method's high chemoselectivity is attributed to the properties of the cesium base. researchgate.net

The following table summarizes the selective mono-N-alkylation of various primary amines using cesium carbonate, illustrating the general applicability of this method which can be extended to substrates like this compound.

EntryAmineAlkyl HalideProductYield (%)
1p-Methoxybenzylaminen-Butyl bromideN-(n-Butyl)-p-methoxybenzylamine95
2BenzylamineEthyl bromoacetateN-(Carbethoxymethyl)benzylamine92
3Anilinen-Propyl iodideN-(n-Propyl)aniline88
4p-ToluidineBenzyl (B1604629) bromideN-Benzyl-p-toluidine94

Data sourced from a study on Cs₂CO₃-promoted selective mono-N-alkylation of primary amines. researchgate.net

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of the reactions involving this compound is essential for optimizing reaction conditions and predicting outcomes. This includes the elucidation of specific reaction pathways and the role of catalysts in mediating these transformations.

Elucidation of Specific Reaction Mechanisms (e.g., SN2' type reactions)

While specific, detailed mechanistic studies on this compound are not extensively reported, the reactivity patterns of related compounds provide valuable insights. For instance, the synthesis of dehydro-β-amino esters via the allylic amination of enantiomerically pure carbonates with 4-aminobenzylamine has been shown to proceed through an SN2' mechanism. In this reaction, the aliphatic amine of 4-aminobenzylamine reacts preferentially over the aromatic amine, demonstrating high chemoselectivity.

The SN2' (substitution, nucleophilic, bimolecular, with allylic rearrangement) reaction is a variation of the more common SN2 reaction. In an SN2' reaction, the nucleophile attacks a carbon-carbon double bond at the position gamma to the leaving group, leading to the formation of a new bond and the migration of the double bond. This pathway is competitive with the direct SN2 displacement at the carbon bearing the leaving group. The prevalence of the SN2' mechanism depends on factors such as the structure of the substrate, the nature of the nucleophile, and the reaction conditions.

Role of Catalytic Systems in Mediating this compound Transformations

Catalytic systems play a pivotal role in controlling the reactivity and selectivity of transformations involving this compound and its precursors. As seen in the synthesis of related aminobenzylamines, catalysts are crucial at various stages.

In the synthesis of N-alkyl benzylamines, a multi-step process involving acetylation, nitration, deacetylation, and subsequent reduction is often employed. The final reduction of the nitro group to an amine is typically carried out using catalytic hydrogenation. Catalysts such as Raney Nickel or multi-component systems like Ni-Fe-Cu have been utilized for this purpose, offering high activity and selectivity under relatively mild conditions.

Furthermore, in functionalization reactions, catalysts are key to directing the outcome. For example, copper(II) acetate (B1210297) has been used to catalyze the coupling of benzylamino boronate esters with aryl amines to form ortho-aminobenzylamines. nih.gov The presence of the benzylamine moiety in the substrate was found to enhance the reactivity of the boronate ester, likely by influencing the rates of transmetalation in the catalytic cycle. nih.gov

In the context of N-acylation, the use of FeCl₃ to direct the reaction towards the aromatic amine of 4-aminobenzylamine highlights the power of catalysts to invert the inherent reactivity of the substrate. tandfonline.com Similarly, in the synthesis of quinazolines from 2-aminobenzylamine and primary alcohols, a Pt/CeO₂ catalyst facilitates an acceptorless dehydrogenative coupling process. researchgate.net This involves the catalytic dehydrogenation of the alcohol to an aldehyde, which then reacts with the aminobenzylamine in a series of steps to form the final heterocyclic product. researchgate.net

The development of novel catalytic systems continues to be a major focus in the chemistry of aminobenzylamines, aiming for more efficient, selective, and environmentally benign synthetic routes.

Advanced Applications in Materials Science and Polymer Chemistry

Engineering Sensing Platforms Utilizing N-Ethyl-4-aminobenzylamine Thin Films

The development of chemical sensors often relies on the immobilization of a sensitive layer onto a transducer. This sensitive layer, frequently a thin polymer film, interacts with the target analyte, causing a measurable change in the physical or chemical properties of the film. This change is then converted into a signal by the transducer. The properties of the monomer used to create the polymer film are critical to the sensor's performance, including its sensitivity, selectivity, and response time.

Although direct research on this compound thin films for sensing is scarce, the broader class of aminobenzylamine derivatives has been explored in this context. For instance, polymers derived from related compounds like 4-aminobenzylamine (B48907) have been investigated for their electrochemical and fluorescent properties, which are key to various sensing mechanisms. sigmaaldrich.comsigmaaldrich.com These polymers can be electrochemically deposited as thin films, providing a high surface area and controlled thickness for optimal sensor performance.

Table of Potential Sensing Characteristics (Hypothetical)

Given the absence of specific experimental data for this compound, the following table is a hypothetical representation of the types of data that would be crucial in evaluating its potential for sensing applications. This data would need to be determined through dedicated research.

PropertyPotential Significance in SensingDesired Value/Characteristic
Film-forming capability Essential for creating a stable sensing layer.Uniform, adherent, and controllable thickness.
Electrochemical activity Enables use in amperometric or potentiometric sensors.Reversible redox behavior in the presence of target analytes.
Fluorescence properties Allows for the development of optical sensors.Significant and selective changes in fluorescence intensity or lifetime upon analyte binding.
Analyte binding sites Determines the selectivity of the sensor.Specific functional groups capable of interacting with target molecules.
Response time Critical for real-time monitoring applications.As short as possible (seconds to minutes).
Detection limit Indicates the lowest concentration of an analyte that can be reliably measured.Low (in the µM to nM range or lower).

Future Research Directions

To establish the viability of this compound in sensing platforms, future research would need to focus on several key areas:

Polymer Synthesis and Characterization: The synthesis of polymers from this compound and the characterization of their structural, thermal, and electrochemical properties would be a foundational step.

Thin Film Deposition: Investigating various techniques for depositing thin films of the polymer, such as spin coating, electropolymerization, or layer-by-layer assembly, would be necessary to create high-quality sensing interfaces.

Sensor Fabrication and Testing: The integration of these thin films with different transducer types (e.g., electrodes, optical fibers) to fabricate prototype sensors would be required.

Until such dedicated research is conducted and published, the specific applications and performance of this compound thin films in sensing platforms remain a topic for scientific exploration.

Role in Medicinal Chemistry and Pharmaceutical Research

Precursor in the Synthesis of Diverse Biologically Active Compounds

The reactivity of the two distinct amine groups in N-Ethyl-4-aminobenzylamine allows for its selective functionalization, making it a valuable precursor in the assembly of a wide array of biologically active compounds. The aliphatic secondary amine is generally more nucleophilic than the aromatic primary amine, enabling chemoselective reactions that are crucial in multi-step syntheses.

In the quest for new drugs, peptidomimetics—small molecules that mimic the structure and function of peptides—offer advantages in stability and oral bioavailability. The related compound, 4-aminobenzylamine (B48907), serves as a key reagent in the synthesis of dehydro-β-amino esters. These esters are valuable intermediates for creating peptidomimetics. The synthesis demonstrates high chemoselectivity, where the aliphatic amine of 4-aminobenzylamine preferentially reacts over the aromatic amine. sigmaaldrich.com This selective reactivity is a critical feature that would be mirrored in this compound, allowing it to be incorporated into peptide-like backbones to generate novel peptidomimetic structures for drug development programs.

The Arg-Gly-Asp (RGD) tripeptide sequence is a crucial recognition motif for integrin receptors, which play a significant role in cell adhesion, migration, and signaling. The inhibition of specific integrin-mediated cell adhesion is a promising strategy for treating diseases like cancer. nih.gov 4-Aminobenzylamine is utilized as a foundational scaffold in the synthesis of RGD mimetics designed to inhibit cell adhesion. sigmaaldrich.com By presenting key pharmacophoric features that mimic the natural RGD ligand, these synthetic molecules can block the interaction between integrins and extracellular matrix proteins like fibronectin. smolecule.com The incorporation of the this compound moiety into these structures allows for further exploration of the chemical space, potentially leading to RGD mimetics with enhanced potency and selectivity for specific integrin subtypes, such as αvβ3 and α5β1. smolecule.comalfachemic.com

Table 1: Research Findings on RGD Mimetics and Cell Adhesion

Compound TypeTargetKey FindingCitation
RGD-peptidomimeticsIntegrin-mediated cell adhesionCan be synthesized from precursors like 4-aminobenzylamine to inhibit fibronectin adhesion to tumor cells. sigmaaldrich.comsmolecule.com
Small-molecule RGD antagonistGlioblastoma cellsInhibits cell attachment and migration, and induces a form of programmed cell death known as anoikis. nih.gov
β-lactam derivativesRGD-binding integrinsCan act as either antagonists or agonists of cell adhesion, demonstrating the potential for fine-tuning biological activity. alfachemic.com

Coumarins are a class of compounds renowned for their diverse pharmacological activities. The chemical versatility of aminobenzylamines is demonstrated in their reaction with acetylated coumarin (B35378) precursors. For instance, 4-aminobenzylamine reacts with an acetyl coumarin to form an imine-linked coumarin derivative, specifically (E)-8-(1-((4-Aminobenzyl)imino)ethyl)-7-hydroxy-4-methyl-coumarin. The resulting compound's structure is stabilized by intermolecular hydrogen bonds. Given that the coumarin core is a privileged scaffold in medicinal chemistry, such derivatives are of significant interest for developing new therapeutic agents. This compound could be similarly employed to generate a library of N-ethylated coumarin conjugates, offering a pathway to new compounds with potentially unique biological profiles.

Quinazolines and their dihydro derivatives are nitrogen-containing heterocyclic cores that are of significant pharmacological interest, exhibiting properties that include antimicrobial, antifungal, and antitumor activities. organic-chemistry.org The synthesis of these scaffolds often involves the cyclization of aminobenzylamine precursors. For example, 2-aminobenzylamine is a common starting material for the synthesis of various substituted 3,4-dihydroquinazolines and quinazolines through reactions with aldehydes or other carbon donors. nih.govorganic-chemistry.orgbeilstein-journals.org These reactions typically involve the formation of an initial imine or amide followed by a ring-closing step. By analogy, this compound represents a potential precursor for a distinct class of quinazoline (B50416) derivatives, where the substitution pattern would be dictated by the para-position of the amino groups, leading to novel heterocyclic structures for biological screening.

Development of Advanced Fluorescent Probes and Chemical Sensors

Beyond its role in therapeutic agent synthesis, this compound and its parent compound are valuable in the field of chemical sensing. Their structural features are well-suited for integration into complex sensor molecules designed to detect specific ions or molecules.

Fluorescent sensors operating on the principle of photoinduced electron transfer (PET) are powerful tools for detecting anions. These sensors are typically designed with a 'fluorophore-spacer-receptor' architecture. sigmaaldrich.comnih.gov In this system, the binding of an anion to the receptor unit modulates the PET process, leading to a change in the fluorescence output of the fluorophore. 4-Aminobenzylamine has been explicitly identified as a key component in the synthesis of novel fluorescent PET anion sensors. sigmaaldrich.comsmolecule.comchemicalbook.comlookchem.com The aminobenzyl group can function as part of the spacer or be modified to act as the receptor itself. nih.govrsc.org The introduction of an N-ethyl group in this compound provides a handle for further synthetic modification, allowing for the fine-tuning of the sensor's electronic properties and its selectivity towards specific anions of biological or environmental importance. researchgate.net

Coordination Chemistry and Metal Complexation Studies

The field of coordination chemistry investigates the formation and properties of coordination complexes, which consist of a central metal atom or ion bonded to surrounding molecules or anions, known as ligands. This compound and its structural analogs serve as versatile precursors for synthesizing ligands, particularly Schiff bases, which can form stable complexes with various transition metals. These metal complexes are a subject of significant research interest due to their potential applications in medicinal chemistry, catalysis, and materials science. The electronic and structural properties of the ligands can be fine-tuned by reacting the primary amine functionality, which in turn influences the characteristics and reactivity of the resulting metal complexes.

Synthesis and Characterization of Schiff Base Ligands Derived from this compound and its Analogs

Schiff bases are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (azomethine group). They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. tandfonline.com Research in this area has extensively utilized 4-aminobenzylamine, a close structural analog of this compound, as the primary amine component.

The synthesis of these Schiff base ligands is generally a straightforward process involving the refluxing of the amine with a suitable aldehyde, often a salicylaldehyde (B1680747) derivative, in an alcoholic solvent like ethanol (B145695) or methanol. researchgate.netsemanticscholar.org The resulting product, a Schiff base ligand, can then be isolated as a crystalline solid.

For instance, new Schiff bases have been synthesized by reacting 4-aminobenzylamine with salicylaldehyde, 3-methoxysalicylaldehyde, and 4-hydroxysalicylaldehyde. researchgate.net These reactions yield tetradentate ligands that can coordinate to metal ions through the phenolic oxygen and the azomethine nitrogen atoms. researchgate.netevitachem.com

The structural elucidation and characterization of these newly synthesized ligands are accomplished using a combination of spectroscopic and analytical techniques:

FT-IR Spectroscopy: Fourier-transform infrared spectroscopy is used to confirm the formation of the Schiff base by identifying the characteristic stretching vibration of the azomethine (-C=N) group. researchgate.netscispace.com The disappearance of the C=O and NH2 stretching bands of the parent aldehyde and amine, respectively, and the appearance of the new C=N band are key indicators of a successful reaction. semanticscholar.org

NMR Spectroscopy: 1H and 13C Nuclear Magnetic Resonance spectroscopy provide detailed information about the chemical environment of the protons and carbon atoms in the molecule, confirming the proposed ligand structure. researchgate.net

Mass Spectrometry: This technique is employed to determine the molecular weight of the ligand, further confirming its identity. researchgate.net

Elemental Analysis: Provides the empirical formula of the compound, which is compared with the calculated values for the proposed structure. researchgate.net

The table below summarizes examples of Schiff base ligands derived from the analog 4-aminobenzylamine.

Ligand CodeAmine ComponentAldehyde ComponentCharacterization Methods
H₂L¹ 4-AminobenzylamineSalicylaldehydeElemental Analysis, FT-IR, ¹H NMR, ¹³C NMR, Mass Spectra, UV-Vis researchgate.net
H₂L² 4-Aminobenzylamine3-MethoxysalicylaldehydeElemental Analysis, FT-IR, ¹H NMR, ¹³C NMR, Mass Spectra, UV-Vis researchgate.net
H₂L³ 4-Aminobenzylamine4-HydroxysalicylaldehydeElemental Analysis, FT-IR, ¹H NMR, ¹³C NMR, Mass Spectra, UV-Vis researchgate.netevitachem.com

Preparation and Investigation of Transition Metal Complexes (e.g., Ni(II), Co(II), Cu(II), Fe(III)) for Biological Evaluation

Schiff base ligands derived from 4-aminobenzylamine and its analogs are excellent chelating agents, capable of forming stable complexes with a variety of transition metal ions. nanobioletters.comscirp.org The preparation of these complexes typically involves the reaction of the Schiff base ligand with a metal salt (e.g., chlorides or nitrates) in a suitable solvent. semanticscholar.orgnih.gov

The resulting metal complexes are characterized by techniques such as FT-IR, UV-Vis spectroscopy, magnetic susceptibility measurements, and elemental analysis to determine the coordination mode and geometry of the complex. researchgate.netnih.gov In the complexes formed from tetradentate Schiff bases like H₂L¹, H₂L², and H₂L³, the ligand typically coordinates to the metal ion through the phenolic oxygen and azomethine nitrogen atoms. researchgate.net Infrared spectral data confirm coordination, as the C=N stretching vibration often shifts to a lower frequency upon complexation. scispace.com

A significant driver for the synthesis of these metal complexes is their potential biological activity. mdpi.com Numerous studies have shown that the biological activity of a Schiff base ligand is often enhanced upon chelation with a metal ion. tandfonline.com This enhancement is frequently explained by Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its penetration through the lipid membrane of microorganisms. tandfonline.com

The biological evaluation of these complexes often involves in vitro screening against various strains of bacteria and fungi to assess their antimicrobial properties. researchgate.netnih.gov For example, Ni(II), Co(II), and Cu(II) complexes of Schiff bases derived from 4-aminobenzylamine have been tested against a range of microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. researchgate.net The results consistently show that the metal complexes exhibit greater antimicrobial activity than the free ligands. researchgate.net

The table below provides a summary of transition metal complexes synthesized from Schiff base ligands of the analog 4-aminobenzylamine and their reported biological findings.

ComplexMetal IonLigandProposed Geometry/CoordinationKey Biological Finding
[Ni(L¹)] Ni(II)H₂L¹Tetradentate, coordination via phenolic oxygen and azomethine nitrogen researchgate.netExhibits antimicrobial activity against various bacteria and yeasts; activity is higher than the free ligand. researchgate.net
[Co(L¹)] Co(II)H₂L¹Tetradentate, coordination via phenolic oxygen and azomethine nitrogen researchgate.netShows increased antimicrobial activity upon complexation. researchgate.net
[Cu(L¹)] Cu(II)H₂L¹Tetradentate, coordination via phenolic oxygen and azomethine nitrogen researchgate.netDemonstrates enhanced biological activity compared to the uncomplexed Schiff base. researchgate.net
[Fe(L)Cl] Fe(III)Schiff base from 2-aminophenol (B121084) nih.govN/AIn vitro antibacterial activity was studied. nih.gov
[Ni(L²)] Ni(II)H₂L²Tetradentate, coordination via phenolic oxygen and azomethine nitrogen researchgate.netAntimicrobial activity tested against Acinobacter baumannii, Pseudomonas aeruginosa, Micrococcus luteus, etc. researchgate.net
[Cu(L³)] Cu(II)H₂L³Tetradentate, coordination via phenolic oxygen and azomethine nitrogen researchgate.netevitachem.comThe complex demonstrates notable antimicrobial activity. researchgate.netevitachem.com

Based on a thorough review of the available scientific literature, it is not possible to provide an article on the computational and theoretical investigations of this compound that adheres to the specified detailed outline. The necessary research data from quantum chemical studies, such as Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, Time-Dependent Density Functional Theory (TD-DFT) predictions, or computational modeling of reaction mechanisms specifically for this compound, are not present in the public domain.

While studies have been conducted on more complex molecules synthesized using 4-aminobenzylamine as a starting reagent, the computational analyses reported in these papers pertain to the final, larger derivatives and not to this compound itself. orientjchem.orgresearchgate.net For instance, research on a coumarin derivative synthesized from 4-aminobenzylamine involved DFT and TD-DFT calculations, but these results are characteristic of the much larger, conjugated coumarin system. orientjchem.org

Consequently, the creation of data tables for molecular geometry, electronic characteristics, or spectroscopic properties for the target compound is not feasible. Similarly, information regarding its intermolecular interactions, crystal structure, or computationally modeled reaction mechanisms is unavailable.

Computational and Theoretical Investigations of N Ethyl 4 Aminobenzylamine and Its Derivatives

Intermolecular Interactions and Crystal Structure Analysis

Hirshfeld Surface Analysis for Quantifying Intermolecular Contact Contributions

The analysis indicates that hydrogen-hydrogen (H···H) contacts are the most significant, accounting for a substantial portion of the Hirshfeld surface. researchgate.netresearchgate.net This is followed by carbon-hydrogen (C···H) and oxygen-hydrogen (O···H) interactions, which also play a crucial role in the stability of the crystal structure. researchgate.netresearchgate.net The prevalence of these interactions highlights the importance of van der Waals forces and hydrogen bonds in the molecular assembly.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. These plots for the 4-aminobenzylamine (B48907) derivative show that the H···H contacts contribute 42.9% to the total intermolecular interactions. researchgate.netresearchgate.net The C···H and O···H contacts contribute 32.7% and 20.1%, respectively. researchgate.netresearchgate.net These significant contributions underscore their importance in the crystal's stability. researchgate.net

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Intermolecular ContactContribution (%)
H···H42.9
C···H32.7
O···H20.1

This table presents the percentage contributions of the most significant intermolecular contacts for the (E)-8-(1-((4-aminobenzyl)imino)ethyl)-7-hydroxy-4-methyl-coumarin derivative, as determined by Hirshfeld surface analysis. researchgate.netresearchgate.net

Elucidation of Hydrogen Bonding Networks and Supramolecular Architectures

Hydrogen bonds are highly specific and directional interactions that play a pivotal role in determining the supramolecular architecture of crystalline solids. uni-bayreuth.deuni-regensburg.de In the case of the studied 4-aminobenzylamine derivative, both intra- and intermolecular hydrogen bonds are observed, contributing significantly to the stability of the crystal structure. orientjchem.orgresearchgate.net

The crystal structure reveals the presence of two intermolecular hydrogen bonds: N-H···O and C-H···O. orientjchem.orgresearchgate.net The N-H···O interaction leads to the formation of a one-dimensional array of molecules along the b-axis of the crystal. researchgate.net Furthermore, the C-H···O hydrogen bond results in the formation of a supramolecular synthon. orientjchem.org

Table 2: Hydrogen Bond Geometry

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-H···OData not availableData not availableData not availableData not available
C-H···OData not availableData not available3.355(4)Data not available
O-H···N (intramolecular)Data not availableData not availableData not availableData not available

This table would typically present the geometric parameters for the identified hydrogen bonds. While the presence of these bonds is confirmed in the literature, specific geometric data for N-Ethyl-4-aminobenzylamine itself is not available in the provided search results. The D···A distance for the C-H···O interaction in the derivative is noted. orientjchem.org

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